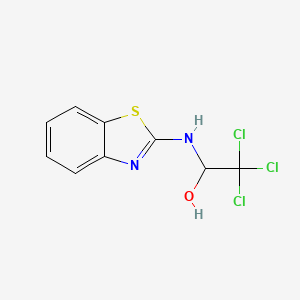![molecular formula C25H28N2O4S B5207301 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide, commonly referred to as Mepixanox, is a novel chemical compound that has gained considerable attention in the field of scientific research due to its potential therapeutic benefits. Mepixanox belongs to the class of sulfonylurea compounds and has been found to exhibit potent antidiabetic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of Mepixanox is not fully understood. However, studies have suggested that Mepixanox acts by inhibiting the ATP-sensitive potassium channels in pancreatic beta-cells, leading to an increase in insulin secretion. Mepixanox has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Mepixanox has been found to exhibit a range of biochemical and physiological effects. Studies have shown that Mepixanox can reduce blood glucose levels and improve insulin sensitivity in diabetic animal models. Mepixanox has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mepixanox has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Mepixanox has been found to exhibit potent antidiabetic and anti-inflammatory properties, making it a valuable tool for studying the mechanisms underlying these conditions. However, Mepixanox has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy are not fully understood.
Direcciones Futuras
There are several future directions for research on Mepixanox. One area of research is to investigate the potential therapeutic benefits of Mepixanox in other conditions such as obesity and metabolic syndrome. Another area of research is to study the underlying mechanisms of Mepixanox's anti-inflammatory properties and its potential use in inflammatory conditions such as arthritis. Further studies are also needed to determine the long-term safety and efficacy of Mepixanox.
Métodos De Síntesis
Mepixanox can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with N~1~,N~2~-bis(2-phenylethyl)glycine in the presence of a base. The resulting intermediate is then subjected to a series of purification steps to obtain pure Mepixanox.
Aplicaciones Científicas De Investigación
Mepixanox has been extensively studied for its potential therapeutic benefits in various scientific research studies. One of the major applications of Mepixanox is in the treatment of diabetes. Studies have shown that Mepixanox exhibits potent antidiabetic properties by stimulating insulin secretion and enhancing glucose uptake in cells.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-31-23-12-14-24(15-13-23)32(29,30)27(19-17-22-10-6-3-7-11-22)20-25(28)26-18-16-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWNFNQYOQGUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

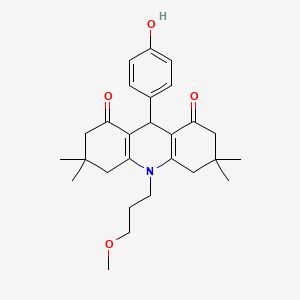
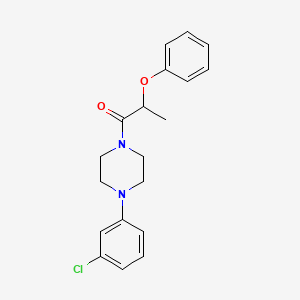

![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)

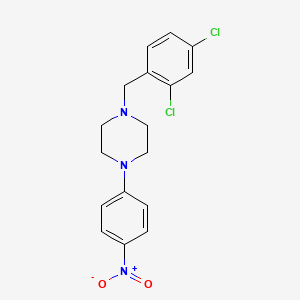
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
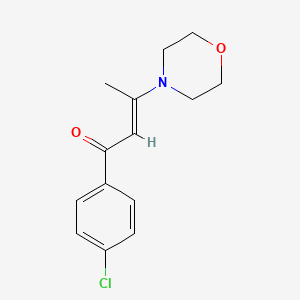
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
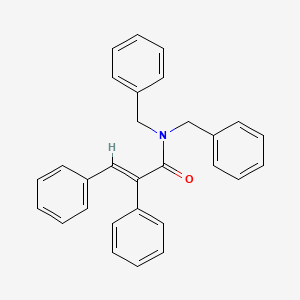
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
